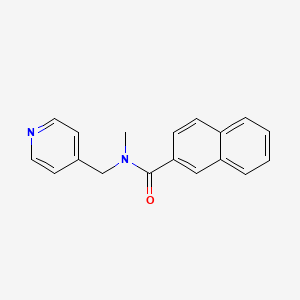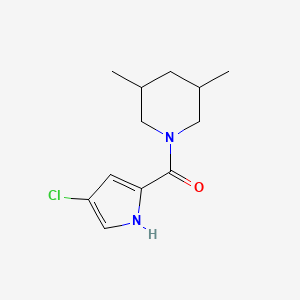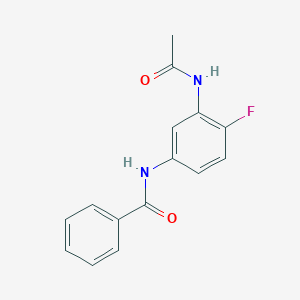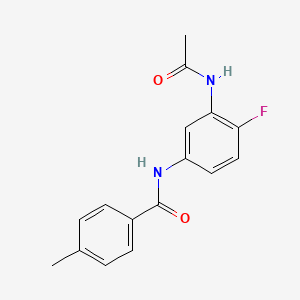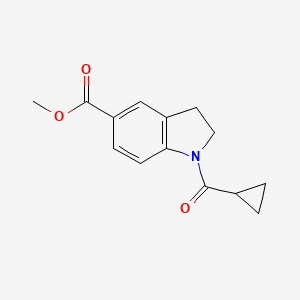
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate, also known as CDIC, is a synthetic compound that has gained attention in the scientific community due to its potential application in drug discovery and development. CDIC belongs to the class of indole derivatives and is a versatile building block for the synthesis of various bioactive molecules.
Mecanismo De Acción
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate exerts its biological activity through the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate leads to the accumulation of acetylated histones, which promotes gene expression and can lead to various biological effects such as cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is a versatile building block for the synthesis of various bioactive molecules and can be easily synthesized in large quantities. It exhibits potent biological activity and has been extensively studied for its potential application in drug discovery and development. However, Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate is relatively unstable and can undergo hydrolysis under certain conditions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate. One potential direction is the synthesis of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate derivatives with improved stability and potency. Another direction is the investigation of the potential application of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the development of selective HDAC inhibitors based on Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate can lead to the discovery of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate involves the reaction of cyclopropanecarbonyl chloride with 2,3-dihydroindole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound, Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has been extensively studied for its potential application in drug discovery and development. It has been used as a building block for the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to exhibit potent inhibitory activity against histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
methyl 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-14(17)11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWUBXSNBHEEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

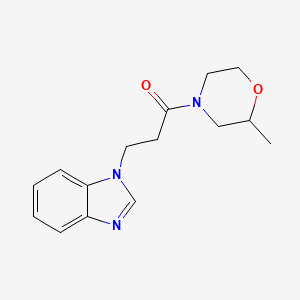
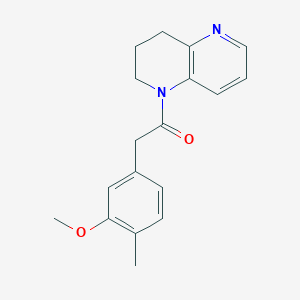
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)
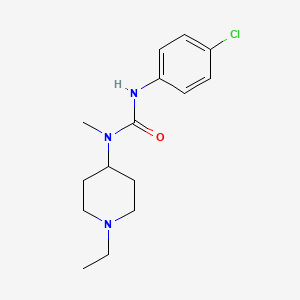
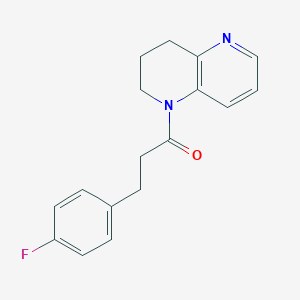
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
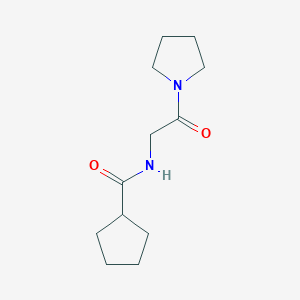
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)
